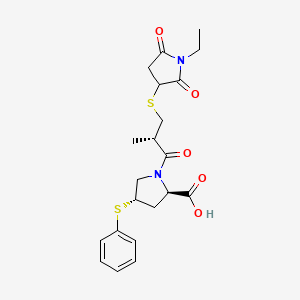

Zofenoprilat N-Ethyl Succinimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zofenoprilat N-Ethyl Succinimide: is a derivative of Zofenoprilat, a compound known for its applications in medicinal chemistry. It has a molecular formula of C21H26N2O5S2 and a molecular weight of 450.57 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Analyse Chemischer Reaktionen

Zofenoprilat N-Ethyl Succinimide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Zofenoprilat N-Ethyl Succinimide is used extensively in scientific research, particularly in the fields of:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is studied for its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of Zofenoprilat N-Ethyl Succinimide involves its interaction with specific molecular targets. It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. By inhibiting ACE, this compound helps to lower blood pressure and has potential cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Zofenoprilat N-Ethyl Succinimide is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:

Zofenopril: The parent compound, which is also an ACE inhibitor.

Enalaprilat: Another ACE inhibitor with a different molecular structure.

Lisinopril: A widely used ACE inhibitor with distinct pharmacological properties.

These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.

Biologische Aktivität

Zofenoprilat N-Ethyl Succinimide is a derivative of zofenoprilat, primarily recognized for its significant biological activity as an angiotensin-converting enzyme (ACE) inhibitor. This compound plays a crucial role in cardiovascular pharmacology, particularly in the management of hypertension and heart failure. This article provides a comprehensive overview of the biological activity, mechanisms, applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula: C21H26N2O5S2

- Molecular Weight: 450.57 g/mol

The unique structural features of this compound contribute to its biological activities, particularly its ability to inhibit ACE, which is pivotal in regulating blood pressure and fluid balance in the body.

This compound functions primarily by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:

- Vasodilation: Reduced vascular resistance and improved blood flow.

- Decreased Blood Pressure: Effective management of hypertension.

- Cardioprotective Effects: Potentially beneficial in preventing heart failure and myocardial infarction.

Biological Activity

Research indicates that this compound exhibits various biological activities through its interaction with ACE and other molecular targets. Key findings include:

- ACE Inhibition: Studies show that this compound effectively binds to ACE, demonstrating a strong inhibitory effect comparable to other established ACE inhibitors like enalapril and lisinopril.

- Protein Interaction Studies: Interaction studies have highlighted its ability to bind with specific proteins involved in cardiovascular regulation, suggesting broader applications in medicinal chemistry beyond hypertension treatment.

Comparative Analysis with Other ACE Inhibitors

The following table summarizes the key features of this compound compared to other ACE inhibitors:

| Compound | Type | Key Features |

|---|---|---|

| Zofenopril | ACE Inhibitor | Parent compound; used for hypertension |

| Enalapril | ACE Inhibitor | Different structure; effective antihypertensive |

| Lisinopril | ACE Inhibitor | Commonly prescribed; distinct pharmacokinetics |

| This compound | ACE Inhibitor | Unique derivative; potential for novel applications |

Case Studies and Research Findings

Several studies have evaluated the pharmacokinetics and efficacy of this compound:

- Pharmacokinetics Study : A validated high-performance liquid chromatography (HPLC) method was employed to assess the pharmacokinetics of zofenopril in human plasma, showcasing the metabolic pathways and clearance rates associated with this compound .

- Clinical Applications : Research indicates potential applications in treating conditions such as cardiac decompensation and myocardial infarction due to its cardioprotective effects through ACE inhibition .

- Safety Profile : The safety profile of this compound is comparable to other ACE inhibitors, with ongoing studies investigating the incidence of adverse effects like angioedema associated with prolonged use .

Eigenschaften

IUPAC Name |

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNKOWANPJZWMF-FGKSTEJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@@H]2C(=O)O)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.